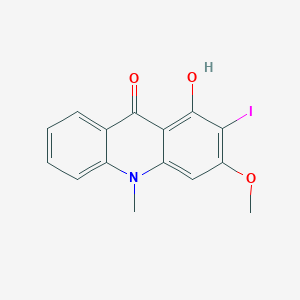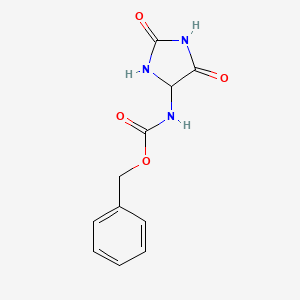
Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate: is a chemical compound with the molecular formula C_11H_10N_2O_4 It is known for its unique structure, which includes an imidazolidinone ring and a benzyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate typically begins with the reaction of benzylamine and phosgene to form benzyl isocyanate.
Formation of Imidazolidinone Ring: The benzyl isocyanate is then reacted with glycine to form the imidazolidinone ring. This reaction is usually carried out in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the cyclization of the intermediate to form this compound. This step may require heating and the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and suitable solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate can be used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Modification: It can be used to modify proteins and peptides for research purposes.
Medicine:
Drug Development: this compound is being explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction: The compound may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparaison Avec Des Composés Similaires
Benzyl (2,5-dioxooxazolidin-4-yl)carbamate: Similar structure but with an oxazolidinone ring instead of an imidazolidinone ring.
Benzyl (2,5-dioxopyrrolidin-4-yl)carbamate: Contains a pyrrolidinone ring instead of an imidazolidinone ring.
Uniqueness:
Structural Differences: The presence of the imidazolidinone ring in Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate distinguishes it from other similar compounds, leading to different chemical reactivity and biological activity.
Functional Applications: The unique structure of this compound allows it to be used in specific applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
111140-90-0 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
benzyl N-(2,5-dioxoimidazolidin-4-yl)carbamate |
InChI |
InChI=1S/C11H11N3O4/c15-9-8(12-10(16)14-9)13-11(17)18-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,17)(H2,12,14,15,16) |
Clé InChI |
ZBCOHYJNXCKJHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


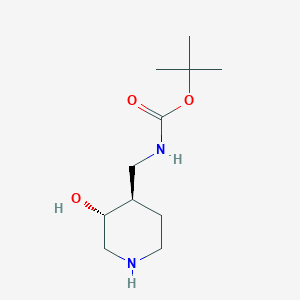
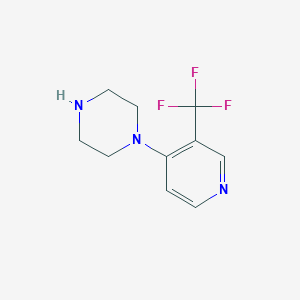
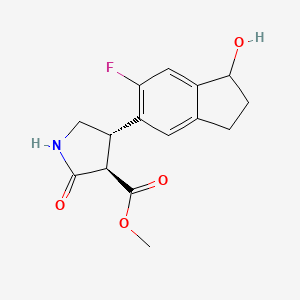
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
![(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15218090.png)

![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
